4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro and methoxy group on the phenyl ring, and a hydroxy group on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable benzoic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed Suzuki coupling reactions. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium(II) acetate, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the methoxy group can result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid include:
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxy-3-fluorophenylboronic acid
- 3-Fluoro-4-methoxybenzoic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCALVBWSYAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690156 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-71-1 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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